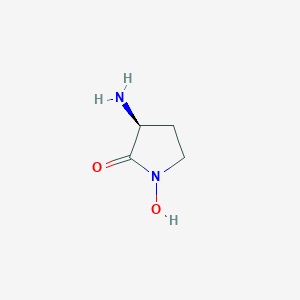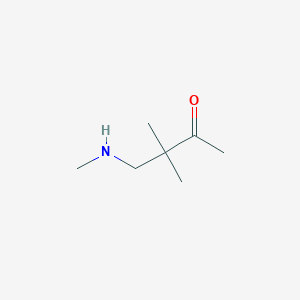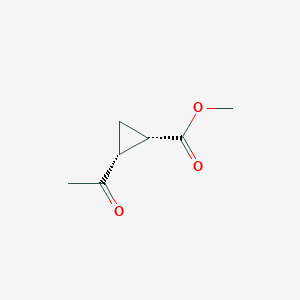
Celastranhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celastranhydride is a natural product that is isolated from the bark of Celastrus hindsii. It has been found to have various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. Due to its potential therapeutic applications, scientists have been studying its synthesis, mechanism of action, and physiological effects.
Aplicaciones Científicas De Investigación
Structural Analysis : Celastranhydride, a novel triterpene anhydride, was isolated from plants like Kokoona zeylanica and present in Cassine balae and Reissantia indica. Its structure was deduced from spectral data including 2-D heteronuclear 1H 13C shift correlated NMR spectra (Gamlath et al., 1988).
Phytochemistry Analysis : Quinone-methide and phenolic triterpenoids were identified in plants like Celastrus paniculatus and Kokoona reflexa. This compound was shown to be present in these plants, and its structure was confirmed via 1H-detected heteronuclear multiple-bond multi-quantum correlation (HMBC) NMR spectrum analysis. This study provided insights into the biosynthetic and chemotaxonomic significance of triterpenoids in Celastraceae (Gamlath et al., 1990).
Chemistry Education Research : Research in chemistry education has evolved significantly, with the integration of modern learning theories into research. This is relevant for understanding how compounds like this compound can be effectively taught and understood in educational settings (Cooper & Stowe, 2018).
Interdisciplinary Applications : The study of this compound and similar compounds contributes to a broader understanding of chemistry and its applications in various fields, including environmental, industrial, and pharmaceutical research. This emphasizes the interdisciplinary nature of chemical research and its implications (Taber, 2019).
Propiedades
Número CAS |
118075-30-2 |
|---|---|
Fórmula molecular |
C28H36O5 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate |
InChI |
InChI=1S/C28H36O5/c1-24-9-10-25(2,23(31)32-6)16-20(24)28(5)14-12-26(3)18-15-21(29)33-22(30)17(18)7-8-19(26)27(28,4)13-11-24/h7-8,15,20H,9-14,16H2,1-6H3/t20-,24-,25-,26+,27-,28+/m1/s1 |
Clave InChI |
AFYNUVCDKLFCAU-PTDFUWQFSA-N |
SMILES isomérico |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@@]4(C(=CC=C5C4=CC(=O)OC5=O)[C@]3(CC2)C)C)C)(C)C(=O)OC |
SMILES |
CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC |
SMILES canónico |
CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)











![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)